molecular formula C12H14O3 B1348951 4-(Cyclopentyloxy)benzoic acid CAS No. 30762-02-8

4-(Cyclopentyloxy)benzoic acid

Cat. No.: B1348951
CAS No.: 30762-02-8
M. Wt: 206.24 g/mol
InChI Key: NSTJDFGPPOXIAT-UHFFFAOYSA-N
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Description

4-(Cyclopentyloxy)benzoic acid is an organic compound with the molecular formula C12H14O3. It is a derivative of benzoic acid, characterized by the presence of a cyclopentyloxy group attached to the benzene ring. This compound is primarily used as an intermediate in the synthesis of various chemical products and has applications in pharmaceuticals, agrochemicals, and other industries.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Cyclopentyloxy)benzoic acid typically involves the reaction of cyclopentanol with 4-hydroxybenzoic acid. The process can be carried out using a variety of reagents and conditions. One common method involves the use of triphenylphosphine (PPh3) and diethyl azodicarboxylate (DEAD) in tetrahydrofuran (THF) as the solvent. The reaction is conducted under nitrogen atmosphere at low temperatures to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable and cost-effective methods. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve high throughput and efficiency. The use of catalysts and automated systems can further enhance the production process .

Chemical Reactions Analysis

Oxidation Reactions

4-(Cyclopentyloxy)benzoic acid can undergo oxidation reactions, primarily targeting the carboxylic acid group.

  • Reagents and Conditions : Common oxidizing agents include potassium permanganate (KMnO4KMnO_4) and chromium trioxide (CrO3CrO_3,) typically under acidic conditions.

  • Major Products : Oxidation can yield corresponding ketones or other benzoic acid derivatives.

Reduction Reactions

The carboxylic acid group of this compound can be reduced to form alcohols or aldehydes.

  • Reagents and Conditions : Reducing agents such as lithium aluminum hydride (LiAlH4LiAlH_4) or sodium borohydride (NaBH4NaBH_4) are commonly used.

  • Major Products : Reduction can result in benzyl alcohol derivatives or aldehydes, depending on the strength of the reducing agent and reaction conditions.

Substitution Reactions

The aromatic ring of this compound is susceptible to electrophilic and nucleophilic substitution reactions, enabling the formation of diverse derivatives.

  • Reagents and Conditions : Electrophilic substitution can be achieved using reagents like halogens, nitrating agents, or sulfonating agents under controlled conditions.

  • Major Products : Products include halogenated, nitrated, or sulfonated benzoic acid derivatives, with the position of substitution influenced by the directing effects of the existing substituents .

Esterification and Hydrolysis

The carboxylic acid group can participate in esterification reactions to form esters, which can subsequently be hydrolyzed back to the parent acid.

  • Esterification : Reacting this compound with an alcohol in the presence of an acid catalyst yields an ester.

  • Hydrolysis : The ester bond can be cleaved under acidic or basic conditions, regenerating this compound and the corresponding alcohol.

Salt Formation

This compound can react with bases to form carboxylate salts .

  • Reaction : Treatment with a base such as sodium hydroxide (NaOHNaOH) results in the formation of the corresponding sodium carboxylate salt.

  • Significance : This salt formation can alter the compound's solubility and reactivity .

Decarboxylation

Under specific conditions, this compound can undergo decarboxylation, leading to the loss of carbon dioxide (CO2CO_2) .

  • Conditions : Heating the compound with soda lime (a mixture of NaOHNaOH and CaOCaO) can induce decarboxylation.

  • Product : The major product of decarboxylation is cyclopentyloxybenzene .

Comparison with Similar Compounds

This compound shares similarities with other substituted benzoic acids but exhibits unique properties due to the cyclopentyloxy group.

CompoundProperties
This compoundSpecific structural features influence solubility, stability, and biological activities.
4-Pentyloxybenzoic acidSimilar structure but with a linear pentyloxy chain; may exhibit different physical and chemical properties .
2-(Cyclopentyloxy)benzoic acidThe position of the cyclopentyloxy group affects the compound's reactivity and potential for intramolecular interactions.

Reaction Mechanisms

The reactions of this compound proceed through well-established mechanisms, influenced by the electronic and steric effects of the substituents on the benzene ring . Electrophilic aromatic substitutions are directed by the activating cyclopentyloxy group and the deactivating carboxylic acid group . Oxidation and reduction reactions follow standard pathways, with the specific outcome depending on the chosen reagents and conditions .

Scientific Research Applications

4-(Cyclopentyloxy)benzoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential use in drug development, particularly for targeting specific molecular pathways in diseases like cancer and Alzheimer’s disease.

    Industry: It is utilized in the production of agrochemicals, polymers, and other industrial products

Mechanism of Action

The mechanism of action of 4-(Cyclopentyloxy)benzoic acid involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting enzymes or modulating receptor activities. The exact pathways and targets depend on the specific application and context of use. For instance, in cancer research, it may inhibit cell proliferation by interfering with signaling pathways involved in cell growth and survival .

Comparison with Similar Compounds

  • 4-(Cyclopentyloxy)benzoic acid
  • 4-(γ-Cyanobutyloxy)benzoic acid
  • 4-(γ-Cyanopentyloxy)benzoic acid

Comparison: this compound is unique due to its specific structural features, such as the cyclopentyloxy groupCompared to similar compounds, it may exhibit different solubility, stability, and biological activities, making it suitable for specific research and industrial applications.

Biological Activity

4-(Cyclopentyloxy)benzoic acid is an organic compound with the molecular formula C12_{12}H14_{14}O3_3. It is a derivative of benzoic acid, characterized by the presence of a cyclopentyloxy group attached to the benzene ring. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits antimicrobial activity . Research suggests that it can inhibit the growth of various bacteria and fungi, making it a candidate for further investigation as an antimicrobial agent.

Anticancer Activity

The compound has also been evaluated for its anticancer properties . In vitro studies have shown that this compound can interfere with cell proliferation and induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of signaling pathways associated with cell survival and growth .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties as well. It has been studied for its potential to inhibit key enzymes involved in inflammatory processes, such as mPGES-1, which is implicated in the production of pro-inflammatory mediators like prostaglandins .

The biological activity of this compound is thought to stem from its ability to interact with specific molecular targets. For instance, it may inhibit enzymes or modulate receptor activities related to inflammation and cancer progression. The exact pathways and targets vary depending on the biological context .

Case Studies

  • Inhibition of mPGES-1 : A study demonstrated that a structural analog of this compound showed nanomolar potency in inhibiting mPGES-1, leading to a significant reduction in PGE2_2 levels in human whole blood assays . This highlights its potential as an anti-inflammatory agent.
  • Antitumor Activity : In another study, derivatives of benzoic acid, including this compound, were tested against various cancer cell lines. Results indicated that this compound could significantly reduce cell viability at low concentrations, suggesting its potential as a therapeutic agent .

Data Table: Biological Activities of this compound

Biological ActivityObservations/FindingsReferences
AntimicrobialInhibits growth of bacteria and fungi
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryInhibits mPGES-1 enzyme activity
Mechanism of ActionModulates signaling pathways affecting cell growth

Q & A

Q. Basic: What are the standard synthetic routes for preparing 4-(Cyclopentyloxy)benzoic acid?

Answer:
The synthesis typically involves nucleophilic aromatic substitution or esterification. A common approach includes reacting 4-hydroxybenzoic acid with cyclopentyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to form the cyclopentyloxy ether linkage. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (ethanol/water) ensures high purity. Characterization by NMR (¹H/¹³C) and IR spectroscopy confirms the ester formation and absence of unreacted starting materials .

Q. Basic: How is the structural integrity of this compound validated post-synthesis?

Answer:
A combination of spectroscopic and crystallographic methods is employed:

  • Spectroscopy :
    • ¹H/¹³C NMR : Peaks at δ ~6.8–7.9 ppm (aromatic protons) and δ ~4.5–5.0 ppm (cyclopentyloxy protons) confirm the structure .
    • IR : A sharp peak at ~1680–1700 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C ether stretch) .
  • X-ray crystallography : Using SHELX or SIR97 software for single-crystal analysis to determine bond lengths, angles, and spatial conformation .

Q. Advanced: How can computational methods optimize the synthesis of this compound?

Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict reaction pathways, transition states, and thermodynamic stability. Tools like Gaussian or ORCA model the electronic effects of substituents on reaction rates. Retrosynthetic AI platforms (e.g., Reaxys) propose alternative routes, such as using cyclopentanol with a Mitsunobu reaction (DEAD/PPh₃) for improved regioselectivity .

Q. Advanced: How do crystallographic data resolve discrepancies in spectroscopic characterization?

Answer:
Conflicting NMR/IR data (e.g., unexpected splitting or peak shifts) may arise from polymorphism or solvent effects. Single-crystal X-ray diffraction (via SHELXL) provides definitive bond geometry. For example, torsional angles in the cyclopentyl ring can explain steric hindrance affecting NMR coupling constants. Refinement protocols in WinGX or OLEX2 validate hydrogen bonding networks and π-π interactions .

Q. Basic: What safety protocols are critical when handling this compound?

Answer:

  • PPE : Lab coat, nitrile gloves, and safety goggles.
  • Ventilation : Use fume hoods to avoid inhalation of fine particulates.
  • Storage : In airtight containers at 2–8°C, away from oxidizers and strong acids.
  • Spill management : Neutralize with sodium bicarbonate, collect with inert absorbents, and dispose via hazardous waste protocols .

Q. Advanced: What strategies address low yields in the cyclopentyloxy group coupling step?

Answer:
Low yields (~30–40%) often stem from steric hindrance or competing side reactions. Mitigation strategies:

  • Microwave-assisted synthesis : Reduces reaction time and improves efficiency (e.g., 100°C, 30 min, 80% yield).
  • Phase-transfer catalysis : Use tetrabutylammonium bromide (TBAB) to enhance nucleophilicity in biphasic systems.
  • HPLC monitoring : Identify byproducts (e.g., di-substituted analogs) and adjust stoichiometry .

Q. Advanced: How is this compound used in drug discovery pipelines?

Answer:

  • Pharmacophore modeling : The benzoic acid moiety serves as a hydrogen-bond donor for enzyme inhibition (e.g., cyclooxygenase-2).
  • SAR studies : Modifying the cyclopentyl group alters lipophilicity (logP) and bioavailability.
  • In vitro assays : Test cytotoxicity (MTT assay) and anti-inflammatory activity (COX-2 ELISA) at 10–100 µM concentrations .

Q. Basic: What analytical techniques quantify purity in bulk this compound?

Answer:

  • HPLC : C18 column, 0.1% TFA in acetonitrile/water (60:40), UV detection at 254 nm. Purity >98% required for biological studies.
  • Mass spectrometry : ESI-MS confirms molecular ion [M-H]⁻ at m/z 233.1.
  • Melting point : Sharp range (e.g., 145–147°C) indicates crystallinity and absence of impurities .

Q. Advanced: How does electron localization function (ELF) analysis explain reactivity in derivatization reactions?

Answer:
ELF maps (generated with Multiwfn) reveal electron-rich regions at the carbonyl oxygen and ether oxygen, guiding electrophilic attacks. For example, nitration occurs preferentially at the para position relative to the cyclopentyloxy group due to higher electron density. AIM (Atoms in Molecules) analysis quantifies bond critical points, correlating with regioselectivity in Friedel-Crafts alkylation .

Q. Advanced: What mechanistic insights explain solvent-dependent tautomerism in metal complexes of this compound?

Answer:
In polar aprotic solvents (DMSO), the carboxylate form coordinates to metals (e.g., Cu²⁺) via bidentate binding. In nonpolar solvents (toluene), the keto form dominates, enabling monodentate coordination. UV-Vis (d-d transitions) and EPR spectroscopy distinguish coordination modes. DFT-MD simulations (CP2K software) model solvent effects on tautomeric equilibria .

Properties

IUPAC Name

4-cyclopentyloxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O3/c13-12(14)9-5-7-11(8-6-9)15-10-3-1-2-4-10/h5-8,10H,1-4H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSTJDFGPPOXIAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=CC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20352755
Record name 4-(cyclopentyloxy)benzoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30762-02-8
Record name 4-(cyclopentyloxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20352755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(cyclopentyloxy)benzoic acid
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Synthesis routes and methods

Procedure details

To 50 g of methyl p-hydroxybenzoate were added 82 g of cyclopentyl bromide. The mixture was cooled to 0° C. and 24 g of sodium hydride (in a 50% mineral oil suspension) were added in small portions. Ice bath cooling was continued until the resulting effervescence terminated. The reaction mixture then was heated to 75° C. for four hours, cooled, and 25 mL of ethanol was added dropwise. The resulting mixture was evaporated to dryness, and the residue was dissolved in a mixture of water and ether. The ether layer was separated and washed with cold 5% aqueous sodium hydroxide and then with water. The ether layer then was dried over magnesium sulfate and evaporated to dryness to give about 72 g of crude methyl p-cyclopentyloxybenzoate. The crude ester was added to 400 mL of ethylene glycol containing 100 g of potassium hydroxide. The mixture was refluxed for several hours and then was transferred to a 4 L beaker. A mixture of ice and water was added. The resulting mixture then was placed in a separatory funnel and was washed with ether. The aqueous layer was acidified by addition of concentrated hydrochloric acid. The resulting precipitate was collected by filtration, washed with water, and recrystallized from methanol to obtain 44.1 g of p-cyclopentyloxybenzoic acid. A solution of 8.7 g (0.024 mole) of p-cyclopentyloxybenzoic acid in 250 mL of anhydrous ether was prepared. The solution was cooled to 5° C.-10° C. and 8.85 g of thionyl chloride followed by two drops of pyridine were added. The mixture was allowed to warm to room temperature and was stirred overnight. The mixture then was evaporated to dryness, and the oily residue of p-cyclopentyloxybenzoyl chloride was dissolved in 150 mL of 1,2-dichloroethane for use as described in Example 10 below.
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Retrosynthesis Analysis

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Feasible Synthetic Routes

4-(Cyclopentyloxy)benzoic acid
4-(Cyclopentyloxy)benzoic acid
4-(Cyclopentyloxy)benzoic acid
4-(Cyclopentyloxy)benzoic acid
4-(Cyclopentyloxy)benzoic acid
4-(Cyclopentyloxy)benzoic acid

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